5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide
Description
The compound 5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide is a cyclopenta[b]thiophene derivative featuring a nitrobenzamide substituent. The 3-cyano group and fused cyclopentane ring in the thiophene core enhance structural rigidity and electronic properties, while the 2-nitrobenzamide moiety introduces strong electron-withdrawing effects, influencing binding interactions with biological targets such as tyrosine kinases .
Properties
IUPAC Name |
5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-8-4-5-12(19(21)22)10(6-8)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDQKCVCLKAYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-2-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenylamino)Acetamide (Compound 24)
- Structural Differences : Replaces the 2-nitrobenzamide group with a pyrimidine-sulfamoyl-phenylacetamide chain.
- Biological Activity : Exhibits potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 30.8 nM).
- Mechanism : Inhibits ATP binding sites of tyrosine kinase receptors, analogous to gefitinib and dasatinib .
- Key Advantage : The sulfamoyl-pyrimidine group enhances hydrogen bonding with polar residues (e.g., arginine, tyrosine) in kinase active sites, improving target specificity .
2-Chloro-N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-5-(Diethylsulfamoyl)Benzamide (Compound 2LG)
- Structural Differences : Substitutes the nitro group with a diethylsulfamoyl moiety at the 5-position of the benzamide ring.
- Biological Activity : Demonstrated a binding energy of -9.2 kcal/mol to the MurF protein, a bacterial enzyme involved in peptidoglycan biosynthesis .
- Mechanism : The diethylsulfamoyl group facilitates hydrophobic interactions with MurF’s isoleucine and valine residues, critical for antibacterial activity .
- Limitation : Reduced electron-withdrawing capacity compared to the nitro group may weaken target affinity in kinase inhibition contexts .
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
- Structural Differences : Replace the cyclopenta[b]thiophene core with a benzothiophene scaffold and incorporate acrylonitrile side chains.
- Biological Activity : GI₅₀ values range from <10 nM to >100 nM across 60 cancer cell lines, surpassing the potency of many cyclopenta[b]thiophene analogs .
- Mechanism : Methoxy groups on the phenyl ring enhance π-π stacking and hydrogen bonding with tubulin or kinase targets, mimicking natural combretastatins .
- Advantage : Overcome P-glycoprotein-mediated drug resistance due to reduced recognition by efflux pumps .
Structural-Activity Relationship (SAR) Analysis
SAR Insights:
Electron-Withdrawing Groups : The nitro group in the target compound enhances kinase inhibition via strong dipole interactions, whereas sulfamoyl groups favor bacterial target binding .
Core Modifications : Benzothiophene derivatives exhibit higher potency due to extended aromaticity and methoxy substituents, but cyclopenta[b]thiophene analogs offer better metabolic stability .
Resistance Profiles : Bulky substituents (e.g., pyrimidine-sulfamoyl in Compound 24) reduce P-gp recognition, a critical advantage over simpler nitrobenzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
